Cas no 134040-21-4 (1-ethoxy-2-[(1E)-2-nitroprop-1-en-1-yl]benzene)

1-Ethoxy-2-[(1E)-2-nitroprop-1-en-1-yl]benzene is a nitro-substituted aromatic compound featuring an ethoxy group and a conjugated nitroalkene moiety. Its structure enables applications in organic synthesis, particularly as an intermediate in the preparation of fine chemicals and pharmaceuticals. The (E)-configuration of the nitropropene group enhances reactivity in Michael additions and cycloaddition reactions, making it valuable for constructing complex molecular frameworks. The ethoxy substituent contributes to solubility in organic solvents, facilitating handling in synthetic workflows. This compound’s stability under standard conditions and well-defined stereochemistry ensure reproducibility in research and industrial processes. Its utility in generating nitroalkene-derived products underscores its importance in synthetic chemistry.
1-ethoxy-2-[(1E)-2-nitroprop-1-en-1-yl]benzene structure
134040-21-4 structure
Product Name:1-ethoxy-2-[(1E)-2-nitroprop-1-en-1-yl]benzene
CAS No:134040-21-4
MF:C11H13NO3
MW:207.225823163986
CID:1022747
Update Time:2025-06-28

1-ethoxy-2-[(1E)-2-nitroprop-1-en-1-yl]benzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-ethoxy-2-(2-nitro-1-propenyl)-, (E)- (9CI)
    • (E)-1-ethoxy-2-(2-nitroprop-1-en-1-yl)benzene
    • Cambridge id 6123950
    • 1-(2-Ethoxy-phenyl)-2-nitro-prop-1-en
    • ST50039990
    • 1-((1E)-2-nitroprop-1-enyl)-2-ethoxybenzene
    • 1-ethoxy-2-[(1E)-2-nitroprop-1-en-1-yl]benzene
    • Inchi: 1S/C11H13NO3/c1-3-15-11-7-5-4-6-10(11)8-9(2)12(13)14/h4-8H,3H2,1-2H3/b9-8+
    • InChI Key: PQACPGNUJJIEOZ-CMDGGOBGSA-N
    • SMILES: O(CC)C1C=CC=CC=1/C=C(\C)/[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 245
  • Topological Polar Surface Area: 55

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F0798-0250-2μmol
1-ethoxy-2-[(1E)-2-nitroprop-1-en-1-yl]benzene
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Additional information on 1-ethoxy-2-[(1E)-2-nitroprop-1-en-1-yl]benzene

Professional Introduction to Compound with CAS No. 134040-21-4 and Product Name: 1-ethoxy-2-[(1E)-2-nitroprop-1-en-1-yl]benzene

The compound with the CAS number 134040-21-4 and the product name 1-ethoxy-2-[(1E)-2-nitroprop-1-en-1-yl]benzene represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in various biochemical pathways and drug development processes.

In recent years, the exploration of novel aromatic compounds has been a focal point in medicinal chemistry, particularly in the design of molecules that can interact selectively with biological targets. The structure of 1-ethoxy-2-[(1E)-2-nitroprop-1-en-1-yl]benzene incorporates several key functional groups that make it a promising candidate for further investigation. Specifically, the presence of an ethoxy group at the second position and a nitroalkene moiety at the second position contributes to its reactivity and versatility in chemical transformations.

One of the most intriguing aspects of this compound is its potential role as an intermediate in the synthesis of more complex molecules. The nitropropene group, in particular, is known for its ability to undergo various reactions such as Michael additions, cycloadditions, and reductions, which can be exploited to create diverse pharmacophores. These reactions are fundamental in the development of new therapeutic agents, where structural modifications can significantly alter biological activity.

Recent studies have highlighted the importance of nitroaromatic compounds in medicinal chemistry due to their broad spectrum of biological activities. The nitro group in 1-ethoxy-2-[(1E)-2-nitroprop-1-en-1-yl]benzene serves as a versatile handle for further functionalization, allowing chemists to tailor the molecule for specific applications. For instance, the reduction of the nitro group to an amine can yield a compound with different electronic properties, which might be more suitable for certain biological interactions.

The ethoxy group present in the molecule also plays a crucial role in modulating its interactions with biological targets. Ethoxy-substituted aromatic compounds are known to exhibit enhanced solubility and bioavailability, making them attractive candidates for drug development. This property is particularly important in pharmaceuticals, where poor solubility can limit the effectiveness of a drug.

Current research in this area is focused on understanding how structural modifications can influence biological activity. The compound 1-ethoxy-2-[(1E)-2-nitroprop-1-en-1-yl]benzene has been studied for its potential as a precursor in the synthesis of molecules that target specific enzymes or receptors involved in diseases such as cancer and inflammation. By leveraging its reactive sites, chemists can design derivatives with improved potency and selectivity.

One notable application of this compound is in the field of photodynamic therapy (PDT), where photosensitizers are used to generate reactive oxygen species that damage targeted cells. The nitroalkene moiety in 1-ethoxy-2-[(1E)-2-nitroprop-1-en-1-yl]benzene can be exploited to develop novel photosensitizers that are more efficient and have fewer side effects compared to existing agents.

Another area of interest is the use of this compound as a building block for more complex drug candidates. Its ability to undergo various chemical transformations makes it a valuable starting point for synthetic chemists. By incorporating additional functional groups or altering the core structure, researchers can explore new pharmacological profiles and potentially discover novel therapeutic agents.

The synthesis of 1-ethoxy-2-[(1E)-2-nitroprop-1-en-1-y]benzene itself presents several challenges due to its reactive nature. However, advances in synthetic methodologies have made it possible to produce this compound with high purity and yield. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the desired framework efficiently.

In conclusion, 134040-21-4 and 1-Ethoxy-(E)-2-Nitropropenyl)Benzene represent a significant contribution to the field of chemical biology and drug development. Their unique structural features and reactivity make them valuable tools for researchers seeking to develop new therapeutic agents. As our understanding of biochemical pathways continues to grow, compounds like these will play an increasingly important role in addressing complex diseases and improving patient outcomes.

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